Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy-

Description

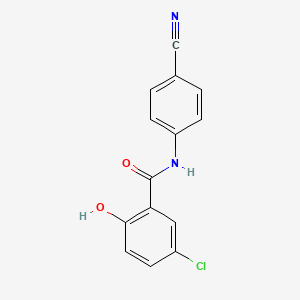

Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- is a substituted benzamide derivative characterized by a 5-chloro-2-hydroxybenzamide core and a 4-cyanophenyl substituent on the amide nitrogen. This compound is of interest due to its structural similarity to bioactive benzamides, such as niclosamide, which exhibit antimicrobial, antiparasitic, and anticancer properties.

Properties

CAS No. |

612087-80-6 |

|---|---|

Molecular Formula |

C14H9ClN2O2 |

Molecular Weight |

272.68 g/mol |

IUPAC Name |

5-chloro-N-(4-cyanophenyl)-2-hydroxybenzamide |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-3-6-13(18)12(7-10)14(19)17-11-4-1-9(8-16)2-5-11/h1-7,18H,(H,17,19) |

InChI Key |

CDHUKLSCXZSGMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)C2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthesis from 5-Chlorosalicylic Acid

One of the primary methods for synthesizing this compound involves the following steps:

Reagents :

- 5-Chlorosalicylic acid

- 4-Cyanophenylamine

- Phosphorus trichloride (for chlorination)

-

- Dissolve 5-chlorosalicylic acid in a suitable solvent such as chlorobenzene.

- Add phosphorus trichloride to the solution and heat under reflux to facilitate the formation of the corresponding acyl chloride.

- Introduce 4-cyanophenylamine to the reaction mixture, allowing it to react with the acyl chloride to form the desired benzamide.

Synthesis via Aminolysis

Another method involves aminolysis, where a benzoic acid derivative undergoes reaction with an amine:

Reagents :

- Methyl esters of chlorinated benzoic acids

- Amine (e.g., phenethylamine or aniline derivatives)

-

- The methyl ester is treated with an excess of amine in a solvent such as acetone or ethanol.

- The reaction is typically heated under reflux conditions for optimal yield.

Summary of Yields and Conditions

The following table summarizes various preparation methods along with their yields and conditions:

| Method | Yield (%) | Conditions |

|---|---|---|

| Direct acylation | ~70% | Reflux in chlorobenzene with phosphorus trichloride |

| Aminolysis from methyl ester | ~90% | Reflux in ethanol with excess amine |

| Chlorination followed by coupling | ~75% | Reflux in solvent mixture |

The synthesized compounds are characterized using various techniques:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure of synthesized compounds.

- Melting Point Determination : Helps assess purity and identity.

- Elemental Analysis : Provides information on the composition of the compound.

Characterization Data

For example, NMR analysis revealed distinct peaks corresponding to the functional groups present in Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy-, confirming its structure.

The preparation methods for Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy-, demonstrate diverse approaches ranging from direct acylation to aminolysis of esters. Each method offers varying yields and requires specific conditions that can be optimized for laboratory settings. Continued research into these synthesis pathways will enhance understanding and application in pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-chloro-N-(4-cyanophenyl)-2-oxo-benzamide.

Reduction: Formation of 5-chloro-N-(4-aminophenyl)-2-hydroxybenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the efficacy of benzamide derivatives, including 5-chloro-N-(4-cyanophenyl)-2-hydroxy-, against human adenovirus (HAdV). The compound has shown promising results in inhibiting HAdV replication:

- Selectivity Index : Compounds derived from this structure exhibited selectivity indexes greater than 100 compared to the lead compound niclosamide.

- Mechanism of Action : Preliminary studies suggest that these compounds may target the HAdV DNA replication process, thereby interrupting the viral life cycle. Notably, one derivative demonstrated an IC50 value of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM) in hamster models, indicating its potential for therapeutic use against adenoviral infections .

Anticancer Properties

Benzamide derivatives are also being investigated for their role as histone deacetylase (HDAC) inhibitors. HDAC inhibition is a promising strategy in cancer therapy due to its role in regulating gene expression related to cell growth and differentiation:

- Mechanism : Compounds similar to benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy-, have been shown to induce differentiation and exhibit anti-proliferative effects in various cancer cell lines .

- Case Study : In a study focusing on HDAC inhibitors, certain derivatives displayed significant anti-tumor activity, suggesting that benzamide analogs could be developed into effective anticancer agents .

Synthetic Pathways

The synthesis of benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy-, typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available benzoyl chloride or substituted anilines.

- Reactions :

- Nucleophilic substitution reactions introduce the chloro and hydroxy groups.

- Cyanation can be performed using potassium cyanide or other cyanating agents to incorporate the cyano group.

- Purification : The final product is usually purified through recrystallization or chromatography methods to ensure high purity for biological testing.

Summary of Findings

Mechanism of Action

The mechanism of action of Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity of benzamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Bioactivity and Mechanism Insights

- Antimicrobial Activity: Niclosamide derivatives with 4-nitrophenyl or 4-chlorophenyl groups (e.g., compound 8j in ) show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 7.81 μmol/L, outperforming penicillin G and ciprofloxacin . The target compound's 4-cyanophenyl group may enhance hydrogen bonding with bacterial enzymes due to the cyano group's polarity, but its activity profile remains uncharacterized.

- Anticancer Potential: Niclosamide inhibits cancer cell proliferation by targeting Wnt/β-catenin and mTOR pathways . Derivatives with electron-withdrawing groups (e.g., nitro, cyano) may improve target selectivity.

- Antiviral Applications: Niclosamide inhibits SARS-CoV-2 replication in vitro . The cyano group in the target compound could modulate interactions with viral proteins, warranting further study.

Physicochemical Properties

- Ethoxy groups (e.g., in CAS 62450-26-4) enhance lipophilicity, favoring blood-brain barrier penetration .

- Acidity: The 2-hydroxy group (pKa ~8–10) is deprotonated at physiological pH, facilitating hydrogen bonding. The electron-withdrawing cyano group may lower the hydroxy group's pKa compared to chloro derivatives .

Biological Activity

Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, interactions, and applications in drug development.

Chemical Structure and Properties

The compound features a benzamide structure with a chloro substituent at the 5-position and a hydroxy group at the 2-position of the benzene ring. Its molecular formula is CHClNO, and it has a molecular weight of approximately 331.8 g/mol. The presence of the cyanophenyl group enhances its hydrophobicity and biological activity, making it a subject of interest for various therapeutic applications.

1. Enzyme Inhibition

Preliminary studies suggest that Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- may inhibit specific enzymes involved in cell proliferation, which could lead to anticancer effects. Similar compounds have shown potential as inhibitors for monoamine oxidase (MAO) enzymes, indicating possible applications in treating neurodegenerative diseases .

Table 1: Comparison of Enzyme Inhibition Potency

| Compound Name | Target Enzyme | IC (nM) |

|---|---|---|

| Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- | MAO A/B | TBD |

| N-(4-nitrophenyl)benzamide | MAO A | 126 |

| N-(2,4-Dinitrophenyl)benzo[1,3]dioxole-5-carboxamide | MAO B | 56 |

2. Interaction Studies

Molecular docking studies indicate that Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- may bind to specific active sites on enzymes or receptors, modulating their activity. Techniques such as enzyme kinetics assays can be employed to determine binding affinities and inhibitory constants.

Study on Anticancer Activity

In a study evaluating the anti-proliferative effects of various benzamide derivatives, Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- demonstrated significant cytotoxicity against cancer cell lines. The compound was found to induce apoptosis in treated cells, suggesting its potential as a lead compound for developing anticancer drugs .

Neuroprotective Effects

Research has indicated that derivatives similar to Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- exhibit neuroprotective properties by inhibiting MAO enzymes. This inhibition leads to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation and cognitive function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of Benzamide derivatives. The presence of the cyanophenyl group significantly enhances hydrophobic interactions with lipid membranes or hydrophobic pockets within proteins compared to similar compounds lacking this substituent.

Table 2: Structural Variants and Their Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzamide, 5-chloro-2-hydroxy- | Lacks cyanophenyl group | Reduced activity |

| Benzamide, 5-chloro-N-phenyl-2-hydroxy- | Lacks cyan substituent | Lower hydrophobicity |

| Benzamide, 5-chloro-N-(4-methylphenyl)-2-hydroxy- | Contains methyl group | Altered interaction potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.